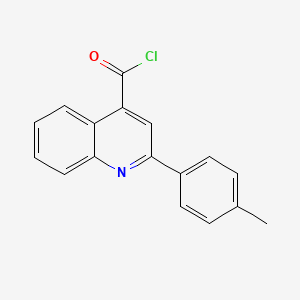

2-(4-methylphenyl)quinoline-4-carbonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl Chloride can be achieved through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol . Another method employs a Friedlander heteroannulation process using nano zinc oxide as a catalyst under solvent-free conditions . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .

Analyse Des Réactions Chimiques

2-(4-methylphenyl)quinoline-4-carbonyl Chloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimalarial Activity

Research has indicated that quinoline derivatives, including 2-(4-methylphenyl)quinoline-4-carbonyl chloride, exhibit promising antimalarial properties. A related series of quinoline-4-carboxamides was identified through phenotypic screening against Plasmodium falciparum, with compounds demonstrating moderate potency and favorable pharmacokinetic profiles. These studies emphasize the potential of quinoline derivatives in developing new antimalarial agents, particularly those that can inhibit translation elongation factors in the malaria parasite .

1.2 Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antibacterial activities. Structural modifications of compounds similar to this compound have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Chemical Synthesis

2.1 Reactivity in Organic Synthesis

The carbonyl chloride functional group in this compound makes it highly reactive, facilitating various synthetic transformations. This compound can serve as an acylating agent in the synthesis of more complex organic molecules, which is crucial for developing pharmaceuticals and other chemical products .

2.2 Versatile Building Block

Due to its unique structure, this compound can act as a versatile building block in organic synthesis. It can be used to create derivatives with different substituents, leading to a range of compounds with varying biological activities and chemical properties .

Materials Science

3.1 Development of New Materials

The compound's reactive functional groups enable its use in developing new materials with specific properties. It has been noted for its potential applications in creating advanced polymers and other materials that require specific chemical functionalities .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-methylphenyl)quinoline-4-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

2-(4-methylphenyl)quinoline-4-carbonyl Chloride can be compared with other similar compounds, such as:

- 2-(4-methylphenyl)-4-quinolinecarbonyl chloride

- 4-quinolinecarbonyl chloride, 2-(4-methylphenyl)-

These compounds share similar structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific molecular interactions and its use in proteomics research .

Activité Biologique

2-(4-Methylphenyl)quinoline-4-carbonyl chloride, also known as 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a quinoline core, which is known for diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C16H14ClN

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a quinoline ring substituted with a chlorine atom and a para-methylphenyl group, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects by interacting with cellular targets involved in DNA replication and repair. Key findings include:

- Mechanism of Action : The compound inhibits specific enzymes crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests potential applications as an anti-cancer agent.

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce significant apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

The quinoline derivatives are recognized for their antimicrobial properties against a range of bacterial strains. Specific observations include:

- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies.

- Comparison with Other Compounds : When evaluated alongside other quinoline derivatives, this compound exhibited comparable or superior antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, often involving nucleophilic substitution processes:

- Reflux with Thionyl Chloride : This method facilitates the formation of the carbonyl chloride group from the corresponding quinoline precursor.

- Substitution Reactions : The compound can react with amines to form amides or with alcohols to yield esters, showcasing its versatility in generating biologically active derivatives.

Case Study 1: Anticancer Efficacy

A study assessed the effects of this compound on MCF-7 breast cancer cells. Flow cytometric analysis revealed:

- An increase in G1 phase cell population from 46.93% to 62.15%, indicating cell cycle arrest.

- A decrease in S and G2/M phases, supporting its role as an apoptosis inducer .

Case Study 2: Antimicrobial Evaluation

In a comparative study of various quinoline derivatives:

- The compound was tested against multiple bacterial strains using the agar diffusion method.

- Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | CHClN | Similar structure but different substituent; potential variations in activity |

| 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | CHClNO | Contains a carboxylic acid group; may exhibit different solubility |

| 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | CHClNO | Substituted at ortho position; distinct pharmacological properties |

Propriétés

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPHGLNPZXQTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.